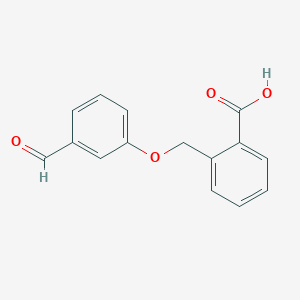

2-(3-Formylphenoxymethyl)benzoic acid

Description

2-(3-Formylphenoxymethyl)benzoic acid is an organic compound that features both a formyl group and a benzoic acid moiety. This compound is of interest due to its unique structural properties, which allow it to participate in various chemical reactions and applications in scientific research.

Properties

IUPAC Name |

2-[(3-formylphenoxy)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-9-11-4-3-6-13(8-11)19-10-12-5-1-2-7-14(12)15(17)18/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWDRAMPZDRXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formylphenoxymethyl)benzoic acid typically involves the reaction of 3-formylphenol with a benzoic acid derivative. One common method includes the use of a coupling reaction, where 3-formylphenol is reacted with a benzoic acid derivative in the presence of a suitable catalyst under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield. Catalysts such as palladium or copper complexes are often employed to facilitate the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

2-(3-Formylphenoxymethyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation reactions

Major Products Formed

Oxidation: 2-(3-Carboxyphenoxymethyl)benzoic acid.

Reduction: 2-(3-Hydroxymethylphenoxymethyl)benzoic acid.

Substitution: 2-(3-Halophenoxymethyl)benzoic acid derivatives

Scientific Research Applications

2-(3-Formylphenoxymethyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties

Mechanism of Action

The mechanism of action of 2-(3-Formylphenoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) production and inflammatory cytokine release

Comparison with Similar Compounds

Similar Compounds

3-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzoic acid moiety.

4-Formylphenylboronic acid: Another structural analog with the formyl group in a different position.

2-Methyl-3-methoxybenzoic acid: Contains a methoxy group instead of a formyl group

Uniqueness

2-(3-Formylphenoxymethyl)benzoic acid is unique due to the presence of both a formyl group and a benzoic acid moiety, which allows it to participate in a diverse range of chemical reactions and applications. Its structural features enable it to act as a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Biological Activity

2-(3-Formylphenoxymethyl)benzoic acid, also known by its CAS number 479578-96-6, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a formyl group and a phenoxy methyl substituent, which may influence its interaction with biological targets. The following sections detail the compound's biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

- Molecular Formula : C15H12O4

- Molecular Weight : 256.25 g/mol

- CAS Number : 479578-96-6

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research has shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways, although further studies are needed to elucidate these mechanisms.

Anticancer Activity

This compound has shown promising anticancer activity in various in vitro studies. It has been tested against several cancer cell lines, demonstrating cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis |

| MCF-7 (breast) | 20 | Cell cycle arrest at G2/M phase |

| A549 (lung) | 25 | Inhibition of proliferation |

The compound's ability to induce apoptosis in cancer cells may be attributed to its interaction with key regulatory proteins involved in cell survival and death pathways.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies utilizing animal models have shown that this compound can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various benzoic acid derivatives highlighted the superior activity of this compound against resistant strains of bacteria. The study utilized a series of disk diffusion assays to confirm these findings.

- Anticancer Potential : In a comparative analysis involving multiple benzoic acid derivatives, this compound exhibited significant cytotoxicity against HeLa cells, with an IC50 value lower than that of conventional chemotherapeutics like doxorubicin. This suggests its potential as a lead compound for further development.

- Anti-inflammatory Effects : In a murine model of arthritis, administration of this compound resulted in reduced paw swelling and lower levels of pro-inflammatory cytokines, indicating its effectiveness in modulating inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Formyl Group | Essential for enhancing reactivity |

| Phenoxy Methyl Substituent | Improves solubility and bioavailability |

| Benzoic Acid Backbone | Contributes to overall stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.